REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].C(#N)C.[S:8](Cl)([Cl:11])(=[O:10])=[O:9].[NH:13]1[CH:17]=[CH:16][N:15]=[CH:14]1>C(OCC)(=O)C>[ClH:11].[N:13]1([S:8]([N:1]=[N+:2]=[N-:3])(=[O:10])=[O:9])[CH:17]=[CH:16][N:15]=[CH:14]1 |f:0.1,6.7|
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
16.1 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
25.9 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at RT for 4 hr
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
The mixture was washed with water (400 mL×2) and saturated aqueous sodium bicarbonate (400 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The magnesium sulfate was filtered off
|
Type
|
ADDITION
|
Details
|
To the filtrate was added a solution of hydrochloric acid in ethyl acetate at ice temperature
|
Type
|
CUSTOM
|
Details
|
The precipitated solid was collected on
|
Type
|
FILTRATION
|
Details
|
a filter
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1(C=NC=C1)S(=O)(=O)N=[N+]=[N-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |